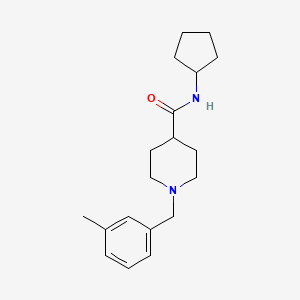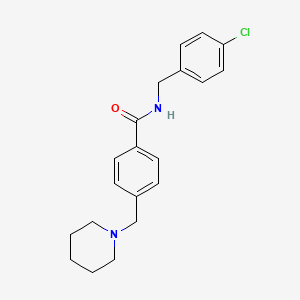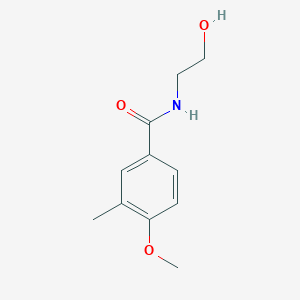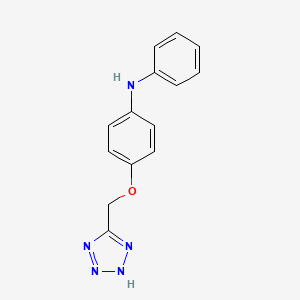![molecular formula C15H12ClN3OS B4436698 N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic uses. It was initially developed as a Janus kinase (JAK) inhibitor and has shown promising results in the treatment of various autoimmune diseases.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide inhibits JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of JAK enzymes, N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and tissue damage. It has been shown to specifically target JAK3, which is involved in the development and function of immune cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. It has also been shown to modulate the activity of immune cells, including T cells and B cells. In addition, N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been shown to have a favorable safety profile, with a low incidence of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide is its specificity for JAK3, which allows for targeted inhibition of the immune response. It has also been shown to have a favorable safety profile, making it a promising candidate for clinical use. However, one of the limitations of N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide is its potential for off-target effects, which may limit its efficacy in certain autoimmune diseases.
Orientations Futures
There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide. One area of focus is the development of more potent and selective JAK inhibitors, which may have improved efficacy and fewer adverse effects. Another area of focus is the identification of biomarkers that can predict response to JAK inhibitors, allowing for more personalized treatment approaches. Additionally, further studies are needed to explore the potential uses of N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide in other autoimmune diseases and to better understand its mechanism of action.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been extensively studied for its potential therapeutic uses in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK enzymes, which play a crucial role in the immune response. By inhibiting JAK enzymes, N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide can reduce inflammation and prevent tissue damage in autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-cyanopyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-12(16)5-2-6-13(10)19-14(20)9-21-15-11(8-17)4-3-7-18-15/h2-7H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUHWFZAFPEEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4436616.png)
![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)

![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)
![7,7-dimethyl-2-(4-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436627.png)
![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)

![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)